Synthesis and Characterization of 2-Chloro-5-methylphenylboronic acid: A Technical Guide
Synthesis and Characterization of 2-Chloro-5-methylphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This document details a common synthetic route, expected characterization data, and the logical workflow for its preparation and analysis.
Introduction
2-Chloro-5-methylphenylboronic acid (C₇H₈BClO₂) is a substituted arylboronic acid widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its utility stems from its ability to act as a stable, yet reactive, precursor for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The presence of the chloro and methyl substituents on the phenyl ring offers specific steric and electronic properties that are valuable in the synthesis of targeted molecules in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-methylphenylboronic acid is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 193353-35-4 | [1] |
| Molecular Formula | C₇H₈BClO₂ | [1] |
| Molecular Weight | 170.40 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 205 °C (literature) | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents such as methanol, and DMSO. | |
| Storage | Store at room temperature, away from moisture and oxidizing agents. | [1] |
Synthesis Pathway
The most common and efficient method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic workup. A plausible and widely used route for the preparation of 2-Chloro-5-methylphenylboronic acid starts from the corresponding aryl halide, 2-bromo-1-chloro-4-methylbenzene. This pathway involves the formation of a Grignard reagent, followed by borylation and hydrolysis.
Caption: Synthesis pathway for 2-Chloro-5-methylphenylboronic acid.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of 2-Chloro-5-methylphenylboronic acid based on the Grignard reaction pathway.
Materials:
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2-Bromo-1-chloro-4-methylbenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Triisopropyl borate (B(OiPr)₃)
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Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
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Grignard Reagent Formation:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Add anhydrous THF to the flask.
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Dissolve 2-Bromo-1-chloro-4-methylbenzene in anhydrous THF and add it to the dropping funnel.
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Add a small portion of the aryl bromide solution to the magnesium suspension and initiate the reaction (slight warming may be necessary).
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Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Borylation:
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Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
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Add triisopropyl borate dropwise to the cold Grignard solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M aqueous HCl.
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Stir the mixture vigorously for 30 minutes.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure 2-Chloro-5-methylphenylboronic acid as a white to off-white solid.
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Characterization Data
The identity and purity of the synthesized 2-Chloro-5-methylphenylboronic acid should be confirmed by various analytical techniques. The expected characterization data are summarized below.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aromatic protons (multiplets), methyl protons (singlet), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Aromatic carbons, including the carbon attached to boron, and the methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Purity Analysis
| Technique | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Melting Point | A sharp melting point close to the literature value of 205 °C. |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from synthesis to characterization.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide has outlined the synthesis and characterization of 2-Chloro-5-methylphenylboronic acid. The provided information on its physicochemical properties, a detailed experimental protocol, and expected analytical data serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The reliable preparation and thorough characterization of this important building block are essential for its successful application in the synthesis of novel and complex molecules.
